Product packaging for Furo[2,3-b]pyridine-4-carboxylic acid(Cat. No.:CAS No. 1500260-63-8)

Furo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B6326361
CAS No.: 1500260-63-8
M. Wt: 163.13 g/mol
InChI Key: KFZNEWDBYCXJFZ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-4-carboxylic acid (CAS 1500260-63-8) is a high-value heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors . The furo[2,3-b]pyridine core is recognized as a versatile isostere of privileged scaffolds like 7-azaindole, often used to make hydrogen-bonding interactions with the hinge region of kinase targets . By modifying these interactions, researchers can fine-tune selectivity and potency, making this chemotype a valuable tool for addressing off-target toxicity in drug discovery programs . This core structure, featuring an electron-deficient pyridine fused with an electron-rich furan, is present in synthetic molecules targeting a range of diseases . This compound serves as a versatile synthetic intermediate. The carboxylic acid functional group provides a handle for further functionalization, allowing researchers to create amides, esters, or reduce it to other groups, facilitating the exploration of structure-activity relationships (SAR) . Robust, gram-scale synthetic routes have been established for this core, underscoring its utility in early-stage drug discovery . This product is strictly for professional manufacturing, research laboratories, and industrial or commercial applications . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B6326361 Furo[2,3-b]pyridine-4-carboxylic acid CAS No. 1500260-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZNEWDBYCXJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Furo 2,3 B Pyridine 4 Carboxylic Acid and Its Precursors

Strategies for Furo[2,3-b]pyridine (B1315467) Core Construction

The formation of the furo[2,3-b]pyridine core, an isostere of azaindole, is a critical step in the synthesis of the target molecule. nih.gov This scaffold, which contains an electron-deficient pyridine (B92270) ring fused to an electron-rich furan (B31954) ring, has garnered increasing interest as a template for kinase inhibitors. nih.gov The primary approaches to its construction involve the annulation, or ring-forming fusion, of either a furan ring onto a pre-existing pyridine or vice-versa. nih.govresearchgate.net

A common and effective strategy for constructing the furo[2,3-b]pyridine skeleton involves the formation of the furan ring onto a pyridine precursor that is already appropriately substituted. nih.gov One such method begins with a substituted nicotinic acid derivative. nih.gov For instance, 2,5-dichloronicotinic acid can be converted to its ethyl ester. nih.gov The subsequent key step involves a nucleophilic substitution reaction (SNAr) and intramolecular cyclization. nih.gov In this process, the alkoxide generated by deprotonating ethyl 2-hydroxyacetate attacks the C2 position of the dichlorinated pyridine ester, displacing the chloro group. nih.gov This is followed by an intramolecular cyclization of the intermediate to yield the fused furo[2,3-b]pyridine ring system. nih.gov

Other methods for fusing a furan ring onto a pyridine include intramolecular Diels-Alder reactions and palladium-catalyzed one-pot syntheses that combine Sonogashira couplings with Wacker-type heteroannulations. nih.gov Another approach utilizes pyridine N-oxides to generate 2,3-substituted furo[2,3-b]pyridines. nih.gov

Conversely, the pyridine ring can be constructed onto a pre-existing furan ring. researchgate.netthieme-connect.com This approach often involves reactions that lead to pyridine ring closure. researchgate.netthieme-connect.com While specific examples directly leading to the Furo[2,3-b]pyridine-4-carboxylic acid scaffold are less common in the provided literature, general principles of pyridine ring synthesis can be applied. For example, reactions analogous to the Bischler-Napieralski reaction, which is used for the annulation of pyridine rings to various aromatic and heterocyclic compounds, can be envisioned. thieme-connect.com Transformations that proceed via a "furan ring opening - pyridine ring closure" mechanism have also been reported, showcasing the versatility of furan as a starting material for building more complex nitrogen-containing heterocycles. researchgate.netdntb.gov.ua

Targeted Synthesis of this compound Derivatives

For the direct synthesis of this compound and its ester precursors, specific reaction types have been developed that build the pyridine ring with the carboxylic acid (or its ester equivalent) already positioned at C4.

A powerful method for generating a library of fused pyridine-4-carboxylic acids, including the furo[2,3-b]pyridine system, is the Combes-type reaction. acs.org The classical Combes quinoline (B57606) synthesis involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org This has been adapted for heterocyclic systems.

An effective approach involves a Combes-type reaction between acyl pyruvates and electron-rich amino heterocycles. acs.org This reaction serves to construct the pyridine ring onto the amino-substituted heterocycle. In the context of the target molecule, an aminofuran derivative would react with an acyl pyruvate. This condensation and subsequent cyclization under acidic catalysis directly yield the furo[2,3-b]pyridine skeleton with an ester group at the 4-position, which corresponds to the carboxylic acid group in the final product. acs.org This methodology has been successfully applied to generate libraries of various fused pyridine-4-carboxylic acids, demonstrating its broad utility. acs.org

The final step in the synthesis is the conversion of the ester intermediate, typically an ethyl or methyl ester, to the desired carboxylic acid. acs.org This is most commonly achieved through hydrolysis. nih.govacs.org Basic hydrolysis conditions, such as using aqueous potassium hydroxide (B78521) in ethanol (B145695) at reflux, are frequently employed. nih.gov However, this step is not always straightforward. In some cases, these conditions may fail to produce the saponified product, with only the starting material being recovered. nih.gov

To overcome this, modifications to the reaction conditions are necessary. Increasing the equivalents of the base and switching to a different solvent system, such as tetrahydrofuran (B95107) (THF), in combination with longer reaction times, can lead to the successful formation of the carboxylic acid in moderate yields. nih.gov The choice of base can also be critical, with lithium hydroxide or sodium hydroxide sometimes being used as alternatives. nih.govnih.gov It is important to carefully control the workup conditions, as some β-keto carboxylic acid intermediates can be unstable and prone to decarboxylation. nih.gov

Table 1: Reaction Conditions for Hydrolysis of Furo[2,3-b]pyridine Ester This table is generated based on data from the text.

Entry Base Solvent Conditions Outcome Yield Reference
1 KOH (aq) Ethanol Reflux Starting material recovered 0% nih.gov

Hydrolysis and Decarboxylation of Precursor Nitriles and Esters

The generation of specific furo[2,3-b]pyridine derivatives often involves the manipulation of functional groups on a pre-formed heterocyclic core. Hydrolysis and decarboxylation are key reactions in this context, allowing for the conversion of ester and nitrile precursors into valuable carboxylic acids or unsubstituted positions.

The formation of the pyridine portion of the furo[2,3-b]pyridine ring system can be accomplished through cyclization reactions involving nitrile precursors. In some palladium-catalyzed syntheses, β-ketodinitriles react with alkynes where both nitrile groups participate in the concurrent construction of the furan and pyridine rings. acs.orgresearchgate.net This annulation strategy builds the heterocyclic core directly. While direct hydrolysis of a cyano group at the 4-position of a fully formed furo[2,3-b]pyridine into a carboxylic acid is a standard synthetic transformation, specific examples detailing this route for the 4-carboxylic acid derivative were not prominent in the reviewed literature, which focused more on cyclization and decarboxylation strategies.

Accessing the furo[2,3-b]pyridine core often involves a tandem sequence of ester hydrolysis followed by decarboxylation. One well-documented route begins with the construction of a furo[2,3-b]pyridine-2-carboxylate intermediate. nih.gov The subsequent removal of this carboxylate group is crucial for obtaining the desired scaffold for further functionalization.

Initial attempts to perform this transformation using standard basic conditions, such as potassium hydroxide in ethanol at reflux, proved ineffective, with only the starting material being recovered. nih.gov A systematic investigation revealed that the choice of reagents and conditions is critical for the success of this one-pot hydrolysis-decarboxylation sequence. While using stronger conditions like increased equivalents of lithium hydroxide in a THF/water mixture gave moderate yields, an acid-mediated approach proved most effective. nih.gov

Switching from an ethyl ester to an acid-labile tert-butyl ester provided a highly efficient solution. The tert-butyl ester undergoes clean cleavage and subsequent decarboxylation when treated with trifluoroacetic acid (TFA) in dichloromethane, affording the desired furo[2,3-b]pyridine in excellent yield on a gram scale without the need for chromatographic purification for this step. nih.gov

Conditions and Yields for the One-Pot Hydrolysis-Decarboxylation of Furo[2,3-b]pyridine-2-carboxylate Precursors nih.gov
EntryConditionsYield (%)
1i) 3 eq. KOH, EtOH, 100 °C, 20 min ii) 3 M HCl, 100 °C, 20 min0
2i) 10 eq. LiOH, THF, H₂O, 60 °C, 16 h ii) 3 M HCl, 100 °C, 1 h46
36 M HCl, dioxane (1:2), 100 °C, 6 h57
4i) KOSiMe₃, THF, 60 °C, 16 h ii) 4 M HCl, 1 h, 100 °CVariable
5(For tert-butyl ester precursor) TFA, CH₂Cl₂, rt, 16 h89

Transition Metal-Catalyzed Synthetic Routes

Palladium-catalyzed reactions are powerful tools for constructing the furo[2,3-b]pyridine skeleton and for its subsequent functionalization through cross-coupling.

Palladium-catalyzed cross-coupling reactions are indispensable for derivatizing the furo[2,3-b]pyridine core. The Suzuki-Miyaura reaction, in particular, has been used to introduce aryl groups at specific positions, which is vital for structure-activity relationship (SAR) studies in drug discovery. nih.gov For instance, a furo[2,3-b]pyridine scaffold bearing both a triflate at the 3-position and a chlorine at the 5-position can be selectively functionalized. nih.govchemrxiv.org

The greater reactivity of aryl triflates allows for selective Suzuki-Miyaura coupling at the 3-position using a catalyst system like Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) with cesium carbonate. nih.govchemrxiv.org Subsequently, the less reactive chloro group at the 5-position can be coupled using a more active catalyst system, such as one comprising Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand like XPhos. nih.govchemrxiv.org The ability to control chemoselectivity is a significant asset in the synthesis of complex molecules. nih.gov

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, also represents a key strategy. wikipedia.orgorganic-chemistry.org There are established examples of palladium-catalyzed one-pot syntheses where Sonogashira couplings are followed by Wacker-type heteroannulations to construct the furo[2,3-b]pyridine core. nih.gov

Chemoselective Suzuki-Miyaura Coupling on a Dihalogenated Furo[2,3-b]pyridine Core nih.govchemrxiv.org
PositionLeaving GroupCatalyst SystemCoupling PartnerYield (%)
3-OTf (Triflate)Pd(PPh₃)₄, Cs₂CO₃4-Acetylphenylboronic acid92
5-ClPd₂(dba)₃, XPhos, Cs₂CO₃4-Methylphenylboronic acid84

A novel and efficient route to the furo[2,3-b]pyridine scaffold involves a Pd(II)-catalyzed reaction between β-ketodinitriles and alkynes. acs.orgnih.gov This method is notable for its concurrent construction of both the furan and pyridine rings in a single operation through an unusual N–H/C annulation process. acs.orgresearchgate.net

In this transformation, both nitrile groups of the β-ketodinitrile participate in the cyclization, leading to the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds in one pot. researchgate.netresearchgate.net The reaction proceeds under palladium catalysis, and its synthetic utility is enhanced by the possibility of further postsynthetic modifications. acs.org This annulative cyclization strategy provides a powerful and convergent approach to highly substituted furo[2,3-b]pyridines from simple, linear precursors. researchgate.net

Metal-Free and Cascade Reaction Protocols

In addition to metal-catalyzed methods, metal-free cascade reactions offer an alternative pathway to related heterocyclic systems. A notable example is the base-catalyzed synthesis of 2,3-dihydrofuro[2,3-b]pyridines. nih.govrsc.org

This protocol utilizes readily available N-propargylic β-enaminones, which react with arylaldehydes in the presence of a simple base like potassium hydroxide (KOH). rsc.orgrsc.org The reaction proceeds through a cascade sequence that results in the formation of multisubstituted dihydrofuropyridine derivatives in moderate to good yields. nih.gov While this method yields the 2,3-dihydro derivative, it provides a facile, metal-free entry into the core structure, which could potentially be aromatized in a subsequent step to furnish the fully unsaturated furo[2,3-b]pyridine system.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov While direct microwave-assisted synthesis of this compound is not extensively documented, the application of microwave irradiation in the synthesis of related 7-azaindole (B17877) and thieno[2,3-b]pyridine (B153569) cores highlights its potential and challenges.

Researchers have successfully employed microwave heating to dramatically accelerate key steps in the synthesis of substituted 7-azaindoles, which are bioisosteres of the furo[2,3-b]pyridine scaffold. organic-chemistry.orgnih.gov For instance, a key epoxide-opening-cyclization-dehydration sequence in a flexible 7-azaindole synthesis was significantly accelerated by microwave heating. organic-chemistry.org This method proved compatible with a range of functional groups, showcasing the robustness of microwave-assisted protocols. organic-chemistry.org Similarly, the synthesis of thieno[2,3-b]pyridine derivatives, sulfur analogs of the target scaffold, has been efficiently achieved under microwave irradiation, with optimal conditions leading to good to excellent yields in significantly reduced reaction times. researchgate.net

However, the application of microwave energy is not without its challenges. In the context of synthesizing functionalized furo[2,3-b]pyridines, one study reported a significant safety concern. During an attempted palladium-catalyzed cross-coupling reaction to functionalize a furo[2,3-b]pyridine core, the use of a microwave reactor led to the precipitation of palladium metal. This resulted in intense localized heating and the subsequent shattering of the microwave vial, prompting the cessation of microwave use for that particular transformation due to safety risks. nih.gov

These findings suggest that while microwave-assisted synthesis holds considerable promise for the efficient construction of the furo[2,3-b]pyridine scaffold, careful optimization and consideration of reaction-specific safety parameters are crucial.

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Cores

Starting Material(s)Product TypeMicrowave ConditionsReaction TimeYieldReference
Nicotinic acid derivatives / 2,6-dichloropyridine1,3,6-substituted 7-azaindolesNot specifiedDramatically acceleratedNot specified organic-chemistry.org
o-haloaromatic amine and terminal alkynes7-azaindolesIron-catalyzed cyclizationShortGood nih.gov
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, DMF-DMA, aminesPyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybridsDioxane, 110 °C40-60 minGood to excellent researchgate.net
Furo[2,3-b]pyridine with bromide and triflateCross-coupled product5 mol% catalyst, 10 mol% ligandNot applicableFailed (vial shattered) nih.gov

Scalable and Gram-Scale Synthesis Considerations

The demand for significant quantities of furo[2,3-b]pyridine derivatives for medicinal chemistry programs necessitates the development of scalable and efficient synthetic routes. A concise, four-step synthesis of a furo[2,3-b]pyridine core, amenable to multi-gram scale production, has been developed and optimized. nih.gov This route provides rapid access to a key intermediate that can be further functionalized at the 3- and 5-positions. nih.gov

The optimized synthesis begins with 2,5-dichloronicotinic acid. A key strategic decision in this synthesis was the use of a tert-butyl ester, which proved to be an effective strategy to facilitate a clean, high-yielding hydrolysis and decarboxylation step on a multigram scale using trifluoroacetic acid (TFA). nih.gov This approach circumvented issues with other hydrolysis conditions, such as decomposition or variable yields. nih.gov

Table 2: Gram-Scale Synthesis of a Key Furo[2,3-b]pyridine Intermediate

StepStarting MaterialReagents and ConditionsProductYieldScale ConsiderationsReference
12,5-Dichloronicotinic acidtert-Butanol, H₂SO₄, MgSO₄tert-Butyl 2,5-dichloronicotinate92%High yielding, no chromatography needed. nih.gov
2tert-Butyl 2,5-dichloronicotinatetert-Butyl 2-hydroxyacetate, NaH, THFtert-Butyl 5-chloro-3-(hydroxymethyl)furo[2,3-b]pyridine-2-carboxylate86%Tandem SNAr-cyclization; no chromatography needed. nih.gov
3tert-Butyl 5-chloro-3-(hydroxymethyl)furo[2,3-b]pyridine-2-carboxylateTFA5-Chlorofuro[2,3-b]pyridin-3-yl)methanol89%TFA-mediated cleavage and decarboxylation; no chromatography needed on gram scale. nih.gov
4(5-Chlorofuro[2,3-b]pyridin-3-yl)methanolTriflic anhydride (B1165640), pyridine(5-Chlorofuro[2,3-b]pyridin-3-yl)methyl trifluoromethanesulfonate71%Final step requiring purification. Overall 50% yield from starting material. nih.gov

Chemical Transformations and Reactivity Studies of Furo 2,3 B Pyridine 4 Carboxylic Acid Derivatives

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the furo[2,3-b]pyridine (B1315467) core is a versatile handle for a variety of chemical transformations, most notably amide coupling and esterification reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, and furo[2,3-b]pyridine-4-carboxylic acid readily undergoes this transformation. Standard coupling reagents can be employed to react the carboxylic acid with a diverse array of primary and secondary amines, yielding the corresponding amides. This reaction is crucial for building libraries of compounds for biological screening. For instance, libraries of fused pyridine-4-carboxylic acids, including those with the furo[2,3-b]pyridine core, have been generated and subsequently used in amide coupling reactions. acs.org

Table 1: Examples of Amide Coupling Reactions This table is a representative example and does not list all possible reactions.

Amine Coupling Reagent Product
Aniline (B41778) HATU, DIPEA N-phenylfuro[2,3-b]pyridine-4-carboxamide
Benzylamine EDC, HOBt N-benzylfuro[2,3-b]pyridine-4-carboxamide

Esterification Reactions

Esterification of this compound provides another avenue for structural diversification. These reactions are typically carried out under acidic conditions with various alcohols. For example, treatment of 2,5-dichloronicotinic acid with ethanol (B145695) under acidic conditions yields the corresponding ethyl ester, a precursor for constructing the furo[2,3-b]pyridine ring system. nih.gov Similarly, the carboxylic acid of the fused ring system can be esterified to explore different physicochemical properties of the resulting molecules. The generation of fused pyridine-4-carboxylic acid libraries often involves a final hydrolysis step of an ester, indicating the reverse reaction is also a common strategy. acs.org

Table 2: Examples of Esterification Reactions This table is a representative example and does not list all possible reactions.

Alcohol Catalyst Product
Methanol H₂SO₄ Methyl furo[2,3-b]pyridine-4-carboxylate
Ethanol HCl Ethyl furo[2,3-b]pyridine-4-carboxylate

Functionalization of the Furo[2,3-b]pyridine Core

Beyond modifications at the carboxylic acid, the furo[2,3-b]pyridine core itself is amenable to a range of functionalization reactions. These transformations allow for the introduction of substituents at various positions on the heterocyclic ring system, further expanding the chemical space accessible from this scaffold.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and the furo[2,3-b]pyridine system has been a subject of such studies.

C-H Amination and Borylation: The pyridine (B92270) moiety of the furo[2,3-b]pyridine core has been successfully functionalized through C-H amination and borylation reactions. researchgate.netresearchgate.netacs.orgnih.gov These reactions provide direct access to aminated and borylated derivatives, which can be further elaborated.

C-H Fluorination and Arylation: In contrast, C-H fluorination and radical C-H arylation processes on the furo[2,3-b]pyridine core have been reported to be less efficient. researchgate.netresearchgate.netacs.orgnih.gov The regioselectivity of fluorination on substituted pyridines can be influenced by the electronic properties of the substituents. acs.org Radical arylation of 3-hydroxypyridines has shown high regioselectivity for the 2-position. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a common method for introducing functionality onto the furo[2,3-b]pyridine ring, particularly when a suitable leaving group is present.

Halogenated furo[2,3-b]pyridines are valuable precursors for nucleophilic substitution. For instance, the chlorine atom in 7-chloro derivatives of fused furo[3,2-d]pyrimidines is readily displaced by nucleophiles. researchgate.net Similarly, the bromine atom in 4-(bromomethyl)furo[2,3-b]pyridine (B13681251) can be displaced by various nucleophiles. evitachem.com The reactivity of halopyridines in SNAr reactions is well-established, with fluoropyridines generally being more reactive than chloropyridines. acs.org For example, 5-nitrofuro[2,3-b]pyridine (B3351319) can undergo nucleophilic substitution reactions. cymitquimica.com

Regioselective Metalation and Electrophilic Trapping

Regioselective metalation followed by quenching with an electrophile is a powerful strategy for the controlled functionalization of aromatic and heteroaromatic systems.

The furo[2,3-b]pyridine system can undergo regioselective lithiation. researchgate.net For example, successive regioselective metalations of furo[3,2-b]pyridines have been used to create polyfunctionalized derivatives. researchgate.net The choice of the metalating agent and reaction conditions can direct the deprotonation to specific positions on the ring. The resulting organometallic intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents with high regiocontrol. researchgate.netuni-muenchen.de

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for constructing complex cyclic systems. nih.gov In the context of furo[2,3-b]pyridine derivatives, the furan (B31954) moiety can act as a diene in [4+2] cycloaddition reactions.

Research has demonstrated the viability of using furan and its derivatives as dienes in Diels-Alder reactions with various olefins over catalysts like ZSM-5. rsc.org For instance, the reaction of 2-methylfuran (B129897) with propylene (B89431) has been shown to selectively produce xylenes. rsc.org These reactions typically proceed at elevated temperatures, and the product distribution can be influenced by reaction conditions such as temperature and the molar ratio of reactants. rsc.org While specific examples involving this compound in Diels-Alder reactions are not extensively documented in the reviewed literature, the reactivity of the furan ring suggests its potential participation in such transformations. The reaction of vinyl azides with bicyclo[1.1.0]butanes, catalyzed by a pyridine-boryl radical, has been reported as a [3π + 2σ] cycloaddition to form azabicyclo[3.1.1]heptenes, which are considered bioisosteres of pyridines. chemrxiv.org

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives
DieneDienophileCatalyst/ConditionsMajor Product(s)Reference
2-MethylfuranPropyleneZSM-5, 450 °CXylenes rsc.org
FuranEthyleneZSM-5, 450-600 °CAromatics rsc.org

Heterocyclization Reactions on Furo[2,3-b]pyridine Scaffolds

The functional groups appended to the furo[2,3-b]pyridine core, particularly those derived from the 4-carboxylic acid, serve as versatile handles for constructing additional heterocyclic rings. These reactions are crucial for expanding the chemical space and exploring the structure-activity relationships of these compounds. researchgate.net

Formation of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles fused to the furo[2,3-b]pyridine system has been an area of active research. One common strategy involves the conversion of a carboxylic acid or its ester derivative into a hydrazide, which can then undergo cyclization. For instance, ethyl furo[2,3-b]pyridine-2-carboxylate can be treated with ammonia (B1221849) to form the corresponding carboxamide. researchgate.net This amide can then be reacted with triethyl orthoformate, followed by propargylation and a subsequent Sharpless reaction with substituted aryl azides to yield triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives. researchgate.net Another approach involves the reaction of cyano-substituted furo[2,3-b]pyrroles with sodium azide (B81097) and ammonium (B1175870) chloride in dimethylformamide to generate tetrazoles, a class of compounds closely related to triazoles. mdpi.com

General methods for synthesizing 1,2,4-triazoles include the oxidative cyclization of amidrazones and aldehydes, often catalyzed by agents like ceric ammonium nitrate. organic-chemistry.org The reaction of hydrazides with 2-chloropyridine, followed by dehydration, also provides a route to nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines. organic-chemistry.org

Formation of 1,2,4-Oxadiazoles

The construction of 1,2,4-oxadiazole (B8745197) rings onto the furo[2,3-b]pyridine scaffold typically starts from a nitrile or an amidoxime (B1450833) derivative. A common synthetic route involves the conversion of a nitrile to an amidoxime using hydroxylamine. nih.gov The resulting amidoxime is then O-acylated with a carboxylic acid, and subsequent cyclodehydration, often under basic conditions, yields the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

Various reagents can be employed for the coupling and cyclization steps. Peptide coupling reagents such as DCC, BOP-Cl, EDC, or CDI have been successfully used to form 1,2,4-oxadiazoles from carboxylic acids and amidoximes. thieme-connect.de Alternatively, the reaction of amidoximes with esters in the presence of a strong base like sodium ethoxide or sodium hydride can also lead to the formation of the oxadiazole ring. thieme-connect.de A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation provides a solvent-free method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Fusion with Pyrimidine (B1678525) Rings to Form Pyrido[3',2':4,5]furo[3,2-d]pyrimidines

The fusion of a pyrimidine ring to the furo[2,3-b]pyridine core results in the tetracyclic system pyrido[3',2':4,5]furo[3,2-d]pyrimidine. These compounds have been synthesized and evaluated for their biological activities. nih.govnih.gov The synthesis often begins with a substituted furo[2,3-b]pyridine. For example, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines were synthesized and tested for phosphodiesterase type 4 (PDE4) inhibitory activity. nih.gov In another study, new amino derivatives of this scaffold were prepared by refluxing the 8-chloro derivatives with various amines and were evaluated for their antitumor activity. nih.gov

The general strategy for constructing the pyrimidine ring often involves the use of precursors like 3-aminofuro[2,3-b]pyridines, which can undergo heterocyclization reactions. researchgate.net The specific reagents and conditions determine the final substitution pattern on the pyrimidine ring.

Table 2: Heterocyclization Reactions on Furo[2,3-b]pyridine Scaffolds
Starting Material TypeReagentsFormed HeterocycleKey Reaction TypeReference
Furo[2,3-b]pyridine-2-carboxamide1. Triethyl orthoformate 2. Propargylation 3. Substituted aryl azides1,2,4-Triazole fused systemCyclization/Click Chemistry researchgate.net
Furo[2,3-b]pyridine nitrile1. Hydroxylamine 2. Carboxylic acid 3. Dehydration1,2,4-OxadiazoleAmidoxime formation and cyclization nih.gov
8-Chloro-pyrido[3',2':4,5]furo[3,2-d]pyrimidineVarious aminesAmino-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidinesNucleophilic aromatic substitution nih.gov

Ring-Opening Reactions of the Furan Moiety

The furan ring in the furo[2,3-b]pyridine system, while generally stable, can undergo ring-opening reactions under certain conditions. These reactions are significant as they can lead to the formation of highly functionalized, acyclic, or different heterocyclic structures.

Furan ring-opening reactions are a known transformation in organic synthesis, allowing for the introduction of diverse functional groups. rsc.org For instance, the interaction of substituted 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazines can result in recyclization accompanied by the opening of the furan ring to form pyrazol-3-ones. beilstein-journals.org In a different context, the acid-catalyzed reaction of 4-(methylthio)benzaldehyde (B43086) with 2-(5-methylfuran-2-yl)ethylamine, in addition to the expected Pictet-Spengler product, led to the formation of a 1,4-diketone, indicating a furan ring-opening side reaction. beilstein-journals.org While specific studies on the ring-opening of this compound itself were not prominent in the search results, the general reactivity of the furan moiety suggests this possibility under appropriate nucleophilic or acidic conditions.

Oxidative Transformations and Mechanistic Pathways

The furo[2,3-b]pyridine scaffold can undergo various oxidative transformations, leading to functionalized derivatives or even dimeric structures. The reaction outcomes are often dependent on the specific oxidizing agent and the reaction conditions.

For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) has been shown to result in an unusual oxidative dimerization, forming complex polyheterocyclic systems. nih.govacs.org The mechanism of this transformation is proposed to involve a regio- and stereoselective process with the cleavage of N-H and C(2)=C(3) bonds and the formation of new σ-bonds. acs.org The solvent was found to play a crucial role in directing the mechanistic pathway. nih.gov

In the context of furo[3,2-b]pyridines, copper-mediated oxidative cyclization has been utilized for the assembly of the scaffold itself. nih.gov Furthermore, the oxidation of 3,3'-methylene dicoumarins with a DMSO/acetic anhydride (B1165640) system can lead to the formation of furo[3,2-c]coumarin derivatives through an oxidative rearrangement. nih.gov These examples highlight the susceptibility of the fused heterocyclic system to oxidative conditions, which can be exploited for the synthesis of novel and complex molecular architectures.

Table 3: Oxidative Transformations of Furo/Thieno[2,3-b]pyridine (B153569) Analogs
SubstrateOxidizing Agent/ConditionsProduct TypeKey ObservationReference
3-Aminothieno[2,3-b]pyridine-2-carboxamidesaq. NaOCl / Dioxane or CH₂Cl₂-water (PTC)Oxidative dimer (polyheterocycle)Solvent-dependent mechanistic pathway nih.govacs.org
Substituted 2-alkynylpyridinesCopper-mediated oxidative cyclizationFuro[3,2-b]pyridine scaffoldScaffold assembly nih.gov

Biological Activities and Mechanisms of Action of Furo 2,3 B Pyridine 4 Carboxylic Acid Derivatives

Antimicrobial Activity of Furo[2,3-b]pyridine (B1315467) and Related Derivatives

Derivatives of the furo[2,3-b]pyridine scaffold and the closely related thieno[2,3-b]pyridine (B153569) core have demonstrated significant antimicrobial properties.

Broad-Spectrum Efficacy Against Microorganisms

Compound/DerivativeMicroorganismInhibition Zone (mm)MIC (mg/mL)
Thienopyridine Derivative 12aE. coli-0.0195
B. mycoides33<0.0048
C. albicans29<0.0048
Thienopyridine Derivative 15E. coli->0.0048
B. mycoides-0.0098
C. albicans-0.039

Data sourced from a study on novel biologically active pyridine (B92270) and thienopyridine derivatives. researchgate.net

Inhibition of Bacterial Biofilm and MRSA Strains

The ability of these compounds to combat resistant bacterial strains and their biofilms is a critical area of investigation. Research on new arene-linked bis(thieno[2,3-b]pyridine) hybrids has shown their potential as bacterial biofilm and MRSA inhibitors. researchgate.net Two such hybrids, 1i and 1j , displayed inhibitory antibacterial biofilm activity with IC50 values ranging from 3.8 to 4.6 µM against S. aureus, E. faecalis, E. coli, and P. aeruginosa strains, which is comparable to the standard drug ciprofloxacin. researchgate.net Furthermore, another study on novel thieno[2,3-b]pyridines identified a compound, 9a , as the most effective against MRSA with an inhibition zone of 16.2 ± 0.6 mm, compared to Gentamicin. researchgate.net

Compound/DerivativeBacterial StrainBiofilm Inhibition IC50 (µM)MRSA Inhibition Zone (mm)
bis(thieno[2,3-b]pyridine) hybrid 1i S. aureus, E. faecalis, E. coli, P. aeruginosa3.8 - 4.6-
bis(thieno[2,3-b]pyridine) hybrid 1j S. aureus, E. faecalis, E. coli, P. aeruginosa3.8 - 4.6-
thieno[2,3-b]pyridine 9a MRSA-16.2 ± 0.6

Data is for thieno[2,3-b]pyridine derivatives, which are structurally related to furo[2,3-b]pyridines. researchgate.net

Anticancer and Cytotoxic Properties

The cytotoxic potential of furo[2,3-b]pyridine derivatives against various cancer cell lines has been a significant focus of research, with investigations into their mechanisms of action revealing interactions with key cellular targets.

Activity Against Cancer Cell Lines

A study involving the synthesis and cytotoxicity testing of forty-seven thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides against the NCI-60 cell lines has been conducted. nih.gov While the study reported that the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides were the most active, this highlights the potential of the broader class of compounds. One such derivative, a 3-methoxyphenylcarboxamide, exhibited GI50 values in the low nanomolar range against a variety of cell lines, with notable activity against the melanoma cell line MDA-MD-435 (GI50 - 23 nM) and the breast cancer cell line MDA-MB-468 (GI50 - 46 nM). nih.gov

Derivative ClassCell LineActivity (GI50)
5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamidesMDA-MD-435 (Melanoma)23 nM
MDA-MB-468 (Breast Cancer)46 nM

Data is for a related class of thieno[2,3-b]quinolone carboxamides. nih.gov

Receptor Binding and Enzyme Inhibition

The anticancer effects of these derivatives are often attributed to their ability to bind to and inhibit the function of critical enzymes involved in cancer cell proliferation and survival.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it an attractive target for anticancer drugs. While specific studies detailing the DHFR inhibitory activity of Furo[2,3-b]pyridine-4-carboxylic acid are limited, research into the broader family of furopyrimidines has shown promise. A series of 5-substituted-2,4-diaminofuro[2,3-d]pyrimidines were designed as dual inhibitors of receptor tyrosine kinases and DHFR, aiming for both cytostatic and cytotoxic effects. This strategic design underscores the potential for furo-pyridine based scaffolds to be developed as effective DHFR inhibitors.

Thymidylate Synthase (TS) Inhibition

There is currently no direct scientific literature available that specifically describes the inhibition of thymidylate synthase (TS) by this compound derivatives.

Disruption of Cellular Signaling Pathways

Derivatives of the closely related furo[2,3-d]pyrimidine (B11772683) scaffold have been identified as potent inhibitors of key enzymes in cellular signaling pathways, which are often dysregulated in cancer. nih.govrsc.org Protein kinases, in particular, are crucial regulators of cell processes like proliferation, differentiation, and apoptosis, and their deregulation is implicated in numerous diseases. nih.gov The furo[2,3-b]pyridine core is recognized as a valuable template for developing kinase inhibitors. nih.gov

One study detailed the design and synthesis of novel furo[2,3-d]pyrimidine derivatives as dual inhibitors of PI3K/AKT. nih.govrsc.org The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical signaling cascade that promotes cell survival and growth. A specific derivative, compound 10b from the study, demonstrated significant inhibitory activity against PI3Kα/β and AKT enzymes, with IC50 values of 0.175 ± 0.007 µM, 0.071 ± 0.003 µM, and 0.411 ± 0.02 µM, respectively. nih.gov This inhibition of the PI3K/AKT pathway contributes to the compound's anticancer effects by inducing cell cycle arrest and apoptosis. nih.gov

Furthermore, the furo[2,3-b]pyridine core has been utilized as an isosteric replacement for the 7-azaindole (B17877) scaffold in the development of kinase inhibitors, including those targeting EGFR and AKT. nih.gov Molecular modeling of furo[2,3-b]pyridine-2-carboxamides has also suggested potential interactions with phosphoinositide specific-phospholipase C, another important enzyme in cell signaling. nih.gov

Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivative 10b on PI3K/AKT Pathway Components

Enzyme IC50 (µM)
PI3Kα 0.175 ± 0.007
PI3Kβ 0.071 ± 0.003
AKT 0.411 ± 0.02

Data from a study on furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. nih.gov

Antiproliferative Effects

A number of studies have demonstrated the antiproliferative activity of furo[2,3-b]pyridine derivatives against various cancer cell lines. A series of furo[2,3-b]pyridines-2-carboxamides were synthesized and evaluated for their ability to inhibit the growth of the NCI-60 cell line panel. nih.gov

In a study focused on furo[2,3-d]pyrimidine derivatives, compound 10b exhibited potent antiproliferative activity against a panel of 38 human cancer cell lines, with GI50 values ranging from 0.91 to 16.7 µM. nih.govrsc.org This compound showed particularly strong cytostatic action, with TGI values between 2.32 and 15.0 µM. nih.gov It was also highly effective and selective against the breast cancer HS 578T cell line, with a GI50 of 1.51 µM and a TGI of 4.96 µM. nih.gov

Another study on thieno[2,3-b]pyridines-2-carboxamides, a related class of compounds, also included furo[2,3-b]pyridines-2-carboxamides and found significant antiproliferative activity. nih.gov The most active compounds in the broader study, the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, showed GI50 values in the low nanomolar range against several cell lines. nih.gov For instance, compound 17d (a 3-methoxyphenylcarboxamide derivative) was particularly potent against the MDA-MD-435 melanoma cell line (GI50 = 23 nM) and the MDA-MB-468 breast cancer cell line (GI50 = 46 nM). nih.gov

Table 2: Antiproliferative Activity of Selected Furo[2,3-b]pyridine and Related Derivatives

Compound Cell Line Activity Value
Furo[2,3-d]pyrimidine 10b HS 578T (Breast Cancer) GI50 1.51 µM
HS 578T (Breast Cancer) TGI 4.96 µM
Thieno[2,3-b]quinolone 17d MDA-MD-435 (Melanoma) GI50 23 nM
MDA-MB-468 (Breast Cancer) GI50 46 nM

Data compiled from studies on the antiproliferative effects of furo[2,3-b]pyridine and related heterocyclic compounds. nih.govnih.gov

Neuroprotective Potential

While research directly on the neuroprotective effects of this compound is limited, related heterocyclic compounds have shown promise in this area. For instance, novel 1,4-dihydropyridine (B1200194) derivatives have been investigated for their neuroprotective profiles in the context of Alzheimer's disease. nih.gov These compounds exhibit antioxidant and anti-inflammatory properties and have been shown to inhibit GSK-3β and block L-type voltage-dependent calcium channels, all of which are relevant targets for neuroprotection. nih.gov

Furthermore, certain derivatives of the furo[2,3-b]pyridine scaffold have been patented as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor, with potential applications in treating neuro-inflammatory disorders such as multiple sclerosis and the inflammatory consequences of viral encephalitis, cerebral vascular accidents, and head trauma. google.com The activation of the Nurr1 receptor by certain carboxylic acid-containing molecules has also been linked to neuroprotective effects in dopaminergic neurons, suggesting a potential therapeutic avenue for Parkinson's disease. nih.gov

Cannabinoid Receptor (CB1R) Inverse Agonism

Derivatives of Furo[2,3-b]pyridine have been synthesized and evaluated as inverse agonists for the cannabinoid-1 receptor (CB1R). nih.gov These compounds are being explored for their potential in treating conditions such as obesity and related metabolic disorders. nih.gov The research in this area includes the synthesis of various analogues and the study of their binding affinities and efficacy as CB1R modulators. nih.gov The development of these inverse agonists has also involved pharmacokinetic and metabolic evaluations to identify orally active compounds. nih.gov

Antioxidant Activity

There is no specific information in the reviewed literature detailing the antioxidant activity of this compound derivatives. However, related heterocyclic structures, such as certain 1,4-dihydropyridine derivatives, have been noted for their potent antioxidant properties, including the ability to scavenge both oxygen and nitrogen radical species. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For furo[2,3-b]pyridine derivatives, SAR studies have been integral to enhancing their potency and selectivity for various biological targets.

In the context of CB1R inverse agonism , the synthesis and evaluation of a series of furo[2,3-b]pyridine scaffolds have elucidated key structural features necessary for high binding affinity and efficacy. nih.gov These studies guide the modification of substituents on the furo[2,3-b]pyridine core to improve the pharmacological profile of these compounds. nih.gov

For kinase inhibition , the furo[2,3-b]pyridine core is considered a versatile template. nih.gov Its isosteric relationship with the 7-azaindole core allows for the strategic design of kinase inhibitors with potentially improved selectivity. nih.gov Modifications at the 3- and 5-positions of the furo[2,3-b]pyridine ring system are particularly important for interacting with the kinase hinge region and have been a focus of SAR studies. nih.gov

In the development of antiproliferative agents , SAR studies on related heterocyclic systems have provided valuable insights. For example, in a series of thieno[2,3-b]pyridines-2-carboxamides, the nature of the carboxamide substituent was found to be critical for activity, with a 3-methoxyphenylcarboxamide proving to be highly potent. nih.gov The planarity and electronic properties of the heterocyclic system and its substituents play a significant role in the antiproliferative effects.

Impact of Substituents on Biological Potency

The biological potency of furo[2,3-b]pyridine derivatives is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that modifications at key positions on the furo[2,3-b]pyridine scaffold can significantly influence their inhibitory activity against various kinases. nih.govnih.gov

For instance, in the development of Focal Adhesion Kinase (FAK) inhibitors, a series of thieno/furo[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-proliferative activity. nih.gov Among these, compounds with specific substitutions showed potent FAK inhibition. nih.gov Two notable examples, compounds 4a and 4c from a study, which feature a furo[2,3-b]pyridine core, demonstrated significant inhibitory concentration (IC₅₀) values against FAK. nih.gov The presence of a phenyl group at the 2-position and a substituted amide at the 4-position appears to be crucial for this activity. Specifically, compound 4c , with a 4-fluorophenyl substitution, exhibited a slightly better IC₅₀ value than compound 4a , which has an unsubstituted phenyl group. nih.gov This suggests that halogen substitutions on the phenyl ring can enhance potency. nih.gov

Furthermore, the ester functionality can also play a role in the biological activity. In one study, a furopyridine derivative incorporating an ester group showed superior activity against a colon cancer cell line compared to other pyridine derivatives. nih.gov This highlights the diverse impact that different functional groups can have on the therapeutic potential of this scaffold. The strategic placement of substituents is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov

Impact of Substituents on FAK Inhibitory Activity
CompoundSubstituent at R1Substituent at R2IC₅₀ (nM) for FAK
4aPhenyl-54.96
4c4-Fluorophenyl-50.98

Hinge Binding Properties in Kinase Inhibition

The furo[2,3-b]pyridine scaffold is recognized as a privileged hinge-binding template in the design of kinase inhibitors. nih.gov This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, a critical interaction for potent inhibition. nih.gov The arrangement of an electron-rich furan (B31954) ring fused to an electron-deficient pyridine ring contributes to its favorable binding properties. nih.gov

The nitrogen atom in the pyridine ring of the furo[2,3-b]pyridine core acts as a hydrogen bond acceptor, mimicking the adenine (B156593) portion of ATP that binds to the kinase hinge. This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to make additional contacts with the enzyme, thereby increasing affinity and selectivity. nih.gov

Molecular docking studies of furo[2,3-b]pyridine derivatives as FAK inhibitors have provided insights into their binding mode. nih.gov The most promising compounds were observed to fit into the FAK active site, and their binding patterns were analyzed to understand the structural basis for their inhibitory activity. nih.gov For example, the docking studies of compounds 4a and 4c revealed that the furo[2,3-b]pyridine core likely orients itself to interact with the hinge region of FAK. nih.gov While the specific amino acid interactions for the furo[2,3-b]pyridine scaffold were not detailed in the provided context, the general mechanism for related scaffolds involves hydrogen bonding with backbone amide groups of key residues in the hinge region, such as cysteine and glutamate. researchgate.net

The versatility of the furo[2,3-b]pyridine core allows for the strategic placement of functional groups that can further enhance binding affinity and selectivity by interacting with adjacent regions of the ATP binding pocket. nih.gov

Key Hinge Binding Features of Furo[2,3-b]pyridine Derivatives
Scaffold FeatureInteraction TypeKinase RegionSignificance
Pyridine NitrogenHydrogen Bond AcceptorHinge Region BackboneAnchors the inhibitor in the ATP binding site.
Fused Ring Systemvan der Waals / Hydrophobic InteractionsHydrophobic Pockets near HingeContributes to overall binding affinity.

Computational and Spectroscopic Studies of Furo 2,3 B Pyridine 4 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and purity of newly synthesized Furo[2,3-b]pyridine (B1315467) derivatives. colab.ws Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Furo[2,3-b]pyridine-4-carboxylic acid and its derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR spectra of related furopyridine compounds, protons on the heterocyclic rings resonate in the aromatic region. For instance, in a structurally analogous Furo[2,3-c]pyridine-2-carboxylic acid methyl ester, pyridine (B92270) ring protons appear as doublets at chemical shifts (δ) between 8.7–8.8 ppm, while furan (B31954) ring protons are observed as a doublet of doublets around δ 7.2–7.4 ppm. The chemical shifts are influenced by the electronic nature of the fused ring system, where the electron-deficient pyridine ring generally causes its protons to appear at a lower field compared to the electron-rich furan ring. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group is typically the most deshielded, appearing at a chemical shift greater than 160 ppm. Carbons within the pyridine ring, particularly those adjacent to the nitrogen atom, are also significantly deshielded (δ 150–155 ppm), whereas the furan carbons resonate at higher fields (δ 110–120 ppm).

To definitively assign these signals and elucidate complex spin systems, two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. colab.wsipb.pt COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the same ring system. HMBC spectra establish long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity between the furan and pyridine rings and for assigning quaternary carbons.

Table 1: Representative NMR Chemical Shifts (δ) for Furo-Pyridine Scaffolds Note: Data is based on analogous structures as specific data for the parent acid is not publicly available.

Atom TypeChemical Shift Range (ppm)Reference
¹H (Pyridine)8.7 - 8.8
¹H (Furan)7.2 - 7.4
¹³C (C=O)> 160
¹³C (Pyridine)150 - 155
¹³C (Furan)110 - 120

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of this compound, IR spectra show characteristic absorption bands that confirm the presence of the key structural motifs. colab.ws

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group, which typically appears in the region of 1710–1725 cm⁻¹. The broad absorption band for the hydroxyl (O-H) stretch of the carboxylic acid is also expected, usually found between 2500-3300 cm⁻¹. Aromatic C-H stretching vibrations from the fused furan and pyridine rings are observed at higher wavenumbers, generally in the 3050–3100 cm⁻¹ range. Additionally, the C-O stretching vibrations associated with the carboxylic acid and the furan ether linkage appear in the fingerprint region, between 1100–1300 cm⁻¹. nist.gov

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Carboxylic Acid (O-H)Stretch, broad2500 - 3300
Aromatic (C-H)Stretch3050 - 3100
Carbonyl (C=O)Stretch1710 - 1725
Furan/Carboxyl (C-O)Stretch1100 - 1300

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is particularly valuable for confirming the molecular formula of newly synthesized Furo[2,3-b]pyridine derivatives. colab.ws

For this compound (C₈H₅NO₃), the expected exact mass is 163.02695 Da. uni.lu In ESI-MS, the compound can be observed as various adducts. In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of approximately 164.0342. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 162.0197. uni.lu The high accuracy of HRMS allows the measured mass to be compared with the calculated mass, confirming the elemental composition with a high degree of confidence.

Table 3: Predicted ESI-MS Adducts and Collision Cross Section (CCS) for an Isomer, Furo[2,3-c]pyridine-4-carboxylic acid

AdductIon TypeCalculated m/zPredicted CCS (Ų)Reference
[M+H]⁺Positive164.03423127.2 uni.lu
[M+Na]⁺Positive186.01617137.9 uni.lu
[M-H]⁻Negative162.01967130.8 uni.lu
[M+HCOO]⁻Negative208.02515150.4 uni.lu

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While direct crystallographic data for the parent this compound is not widely reported, analysis of structurally related compounds provides significant insight.

For example, studies on cocrystals of other pyridine carboxylic acids show that the crystal packing is dominated by strong hydrogen bonds, often involving the carboxylic acid group and the pyridine nitrogen. rsc.org X-ray analysis can confirm whether a proton transfer has occurred between acidic and basic sites within the crystal lattice. rsc.org In the case of this compound, one would expect to observe hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of a neighboring molecule, leading to the formation of supramolecular chains or dimers. The planarity of the fused furo[2,3-b]pyridine ring system would also be confirmed, and any slight deviations from planarity could be precisely measured.

Computational Chemistry Applications

Computational methods, particularly molecular docking, are increasingly used to predict and rationalize the biological activity of heterocyclic compounds, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in structure-based drug design. The furo[2,3-b]pyridine scaffold is recognized as a valuable "hinge-binding" template, particularly for protein kinase inhibitors, where it can form key hydrogen bonds with the protein's hinge region, mimicking the interactions of the adenine (B156593) moiety of ATP. nih.gov

Recent studies have demonstrated the utility of docking for Furo[2,3-b]pyridine derivatives. In one study, novel derivatives were docked into the active sites of several cancer-related protein kinases, including AKT1, estrogen receptor alpha (ERα), and HER2. colab.ws The simulations revealed strong binding affinities, with the docking poses showing key interactions, such as hydrogen bonds and hydrophobic contacts, that could explain their potent cytotoxic activity. colab.ws Similarly, other furopyridine derivatives have been successfully docked into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), with the predicted binding modes closely matching that of known inhibitors. nih.gov These computational models are crucial for understanding structure-activity relationships (SAR) and for prioritizing which derivatives to synthesize and test experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the molecular and electronic properties of heterocyclic compounds. For derivatives of pyridine carboxylic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized geometries and various quantum chemical parameters. electrochemsci.orgresearchgate.net These studies are critical for understanding the structure-activity relationships of these molecules.

In a typical DFT study on a molecule like this compound, the initial step involves the optimization of the molecular structure to find its most stable conformation. nih.govnih.gov For similar pyridine dicarboxylic acids, calculations have shown that such molecules are often nearly planar, a feature that can influence their interaction with biological targets. electrochemsci.org

Key parameters calculated through DFT include:

Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. nih.gov This is crucial for predicting intermolecular interactions.

Mulliken Charge Distribution: This analysis assigns partial charges to each atom in the molecule, offering insights into the local electronic environment. For instance, in related pyridine derivatives, the nitrogen atoms of the pyridine ring and functional groups typically exhibit significant negative charge densities. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

ParameterSignificanceTypical Method
Optimized GeometryProvides the most stable 3D structure of the molecule.DFT (e.g., B3LYP/6-311G(d,p))
Molecular Electrostatic Potential (ESP)Visualizes charge distribution and predicts interaction sites.Calculated from DFT electron density.
Mulliken ChargesQuantifies the charge on each atom.Mulliken population analysis from DFT results.
HOMO-LUMO EnergiesDetermine the electronic band gap and chemical reactivity.DFT calculations.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the intrinsic properties of molecules like this compound. These calculations are not limited to ground-state properties but can also predict spectroscopic features and reactivity. The Gaussian suite of programs is a commonly used tool for such computations. nih.gov

Vibrational frequency analysis is a standard quantum chemical calculation that predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By comparing the calculated vibrational modes with experimental data, the presence of key functional groups, such as the carboxylic acid and the fused furan and pyridine rings, can be confirmed. nih.gov

Furthermore, quantum chemical calculations are used to determine a range of global reactivity descriptors, which are derived from the HOMO and LUMO energies. These descriptors help in quantifying the reactivity of a molecule. researchgate.net

Key Global Reactivity Descriptors:

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract electrons.
Global Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (σ)σ = 1 / ηA measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

Studies on related pyridine dicarboxylic acids have shown that these quantum chemical parameters can be correlated with experimental observations, such as corrosion inhibition efficiency, indicating their predictive power. electrochemsci.orgresearchgate.net

Analysis of Electronic Properties and Aromaticity

The electronic properties and aromaticity of the furo[2,3-b]pyridine system are of significant interest as they influence the molecule's stability and reactivity. The fusion of the furan and pyridine rings creates a unique electronic environment. The aromaticity of such fused heterocyclic systems can be influenced by the nature and position of the heteroatoms. mdpi.com

The electronic properties are also heavily influenced by substituents. For example, the introduction of a carboxylic acid group at the 4-position will act as an electron-withdrawing group, affecting the electron density distribution across the fused ring system. This, in turn, influences the molecule's reactivity and its potential to engage in specific intermolecular interactions, such as hydrogen bonding. nih.gov

In studies of similar fused systems like furo[2,3-b]pyrroles, it has been observed that the electron density changes significantly due to the annelated ring interaction. mdpi.com The analysis of 13C NMR chemical shifts, correlated with calculated net atomic charges, can experimentally validate these electronic effects. mdpi.com

Prediction of Reactivity and Reaction Pathways

Computational studies are instrumental in predicting the reactivity of this compound and its derivatives, as well as in elucidating potential reaction pathways. The calculated ESP maps and Mulliken charges can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

For example, in the synthesis of furo[2,3-b]pyridines, understanding the reactivity of the starting materials is key. Synthetic routes often involve nucleophilic aromatic substitution followed by cyclization. nih.gov Computational modeling could be used to evaluate the energy barriers for different reaction steps, helping to optimize reaction conditions.

Furthermore, the reactivity of the final furo[2,3-b]pyridine core can be predicted. For instance, Vilsmeier-Haack formylation reactions on related furo[2,3-b]pyrroles have been shown to occur at specific positions, a selectivity that can be explained by the calculated electron densities at different carbon atoms. mdpi.com Similarly, computational models can predict the outcomes of other reactions, such as those involving the carboxylic acid group or further substitutions on the heterocyclic rings.

The study of reaction mechanisms, such as the Pictet-Spengler reaction used to synthesize related tetrahydrofuro[3,2-c]pyridines, can also be aided by computational analysis of intermediates and transition states. beilstein-journals.org This provides a molecular-level understanding of the reaction, which is invaluable for developing new synthetic methodologies.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient and selective synthetic methodologies for furo[2,3-b]pyridine-4-carboxylic acid and its derivatives. While several routes to the furo[2,3-b]pyridine (B1315467) core exist, the focus will be on improving yield, reducing the number of steps, and allowing for precise control over substitution patterns.

Key areas for development include:

Palladium-Catalyzed Reactions: One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations have been reported for the furo[2,3-b]pyridine core. nih.gov Future work could optimize these palladium-catalyzed methods for the specific synthesis of the 4-carboxylic acid derivative, enhancing efficiency and substrate scope.

Novel Cyclization Strategies: The development of new intramolecular cyclization strategies is a promising avenue. For instance, intramolecular Diels-Alder reactions have been used to create the dihydrofuro[2,3-b]pyridine intermediate, which can then be oxidized. nih.gov Research into alternative cyclization precursors and conditions could lead to more direct and higher-yielding syntheses.

Gram-Scale Synthesis: A concise four-step synthesis of furo[2,3-b]pyridines with functional handles has been developed, which is amenable to multi-gram scale-up and requires minimal chromatographic purification. nih.gov Adapting and optimizing such practical, large-scale syntheses for the 4-carboxylic acid derivative will be crucial for its progression into preclinical and clinical studies.

Synthetic StrategyKey FeaturesPotential for this compound
Palladium-Catalyzed Cross-CouplingOne-pot reactions, good functional group tolerance. nih.govHigh potential for efficient and modular synthesis.
Intramolecular Diels-AlderForms the core heterocyclic structure in a single step. nih.govCould be adapted for specific substitution patterns.
Nucleophilic Aromatic SubstitutionA common method involving ring closure. nih.govEstablished but may require optimization for efficiency.
Synthesis from Pyridine (B92270) N-oxidesYields 2,3-substituted furo[2,3-b]pyridines. nih.govMay offer an alternative route with different selectivity.

Exploration of New Chemical Transformations and Derivatization Strategies

The carboxylic acid group at the 4-position of the furo[2,3-b]pyridine scaffold serves as a versatile handle for a wide array of chemical transformations and derivatizations. Future research will undoubtedly explore these possibilities to generate extensive libraries of novel compounds for biological screening.

Promising derivatization strategies include:

Amide Coupling: The carboxylic acid can be readily converted to a diverse range of amides using standard coupling reagents. This allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Esterification: Formation of esters can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability.

Reduction and Further Functionalization: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized through etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

Heterocycle Formation: The carboxylic acid or its derivatives can serve as precursors for the construction of fused heterocyclic systems, expanding the chemical space of the furo[2,3-b]pyridine scaffold. For instance, reactions with appropriate dinucleophiles can lead to the formation of new ring systems. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational modeling is an indispensable tool in modern drug discovery, and its application to this compound and its derivatives is expected to grow.

Key areas of computational research include:

Molecular Docking: Molecular docking studies have already been employed to investigate the binding of furo[2,3-b]pyridine derivatives to various biological targets, including kinases like AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cnnih.gov Future studies will likely focus on docking this compound derivatives into the active sites of a broader range of enzymes to predict binding affinities and guide the design of more potent and selective inhibitors.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the furo[2,3-b]pyridine ring system, providing insights into its reactivity and interaction with biological targets. These calculations can help in understanding the role of the electron-rich furan (B31954) ring and the electron-deficient pyridine ring in molecular recognition. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound derivatives interact with their biological targets over time. rsc.org This can help in assessing the stability of the ligand-protein complex and identifying key interactions that contribute to binding.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.

Expansion of Biological Activity Profiling and Target Identification

The furo[2,3-b]pyridine scaffold has been associated with a wide range of biological activities, and future research will aim to systematically profile the activities of this compound and its derivatives to identify novel therapeutic applications.

Promising areas for biological investigation include:

Anticancer Activity: Furo[2,3-b]pyridine derivatives have shown potent cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). cncb.ac.cnnih.gov Future studies will involve screening against a wider panel of cancer cell lines and in vivo tumor models to assess their therapeutic potential. Target identification efforts will focus on kinases such as AKT, EGFR, and focal adhesion kinase (FAK), which are implicated in cancer cell proliferation and survival. nih.govnih.govbohrium.com

Kinase Inhibition: The furo[2,3-b]pyridine core is considered a "hinge-binding" template, making it a promising scaffold for the development of kinase inhibitors. nih.gov As many kinases are implicated in a variety of diseases, from cancer to inflammation, systematic screening against the human kinome could uncover novel and selective inhibitors.

Anti-inflammatory and Immunomodulatory Activity: Derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been identified as potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response. nih.gov This suggests that this compound derivatives may also possess anti-inflammatory properties and could be explored for the treatment of autoimmune diseases.

Antimicrobial and Antiviral Activity: Some furo[2,3-b]pyridine derivatives have demonstrated activity against multidrug-resistant Mycobacterium tuberculosis and have been investigated as HIV protease inhibitors. nih.govchemrxiv.org Further screening against a broad spectrum of microbial and viral pathogens is warranted.

Biological ActivityPotential Molecular Targets
AnticancerAKT1, ERα, HER2, EGFR, FAK, CDK2 cncb.ac.cnnih.govnih.govbohrium.comnih.gov
Anti-inflammatoryIRAK4 nih.gov
AntimicrobialMycobacterium tuberculosis nih.govchemrxiv.org
AntiviralHIV Protease nih.govchemrxiv.org

Q & A

Q. What are the key functional groups in Furo[2,3-b]pyridine-4-carboxylic acid, and how do they influence its chemical reactivity?

The compound features a fused furopyridine core with a carboxylic acid group at the 4-position. The carboxylic acid group enhances hydrogen-bonding potential and acidity, facilitating salt formation or esterification. The furan oxygen contributes to electron-rich regions, influencing aromatic electrophilic substitution patterns. Substituents like halogens (e.g., Cl, F) or trifluoromethyl groups at specific positions (e.g., 3- or 6-position) can modulate solubility, reactivity, and biological target interactions .

Methodological Insight : To assess reactivity, perform pH-dependent solubility assays or employ spectroscopic techniques (e.g., FT-IR, NMR) to track protonation states and intermolecular interactions.

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

Derivatives are synthesized via multi-step organic reactions. For example:

  • Cyclization : Intramolecular O-alkylation of pyridones using Guareschi-type reactions forms the furopyridine core .
  • Functionalization : Carboxylic acid groups can be esterified (e.g., methyl ester derivatives) or converted to acyl chlorides for amide coupling .
  • Substituent Introduction : Halogenation (e.g., Cl, F) or trifluoromethylation at the 3- or 6-position is achieved via electrophilic substitution or cross-coupling reactions .

Methodological Insight : Optimize reaction yields by controlling temperature, solvent polarity (e.g., DMF for acyl chloride formation), and catalytic conditions (e.g., DMF-catalyzed (COCl)₂ reactions) .

Q. How do structural modifications at specific positions affect solubility and biological activity?

  • Position 3 : Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving membrane permeability .
  • Position 4 : Esterification (e.g., methyl esters) reduces polarity, increasing solubility in organic solvents .
  • Position 6 : Chlorine substitution increases steric bulk, potentially enhancing target selectivity .

Methodological Insight : Use HPLC or LC-MS to compare solubility and stability of derivatives. Pair with computational logP calculations to predict partitioning behavior .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target interactions?

  • In-silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors. For example, the trifluoromethyl group in 3-trifluoromethyl derivatives shows strong hydrophobic interactions with ATP-binding pockets in kinases .
  • MD Simulations : Assess dynamic interactions over time, such as hydrogen-bond stability between the carboxylic acid group and catalytic residues .

Methodological Insight : Validate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data?

  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., ester hydrolysis) that reduces in vivo efficacy .
  • Bioavailability : Compare plasma concentration-time profiles (via LC-MS/MS) to assess absorption differences. Derivatives with poor solubility may require formulation adjustments (e.g., nanoemulsions) .

Methodological Insight : Cross-reference in vitro IC₅₀ values with pharmacokinetic parameters (e.g., AUC, Cmax) to identify discrepancies in efficacy .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Scaffold Hopping : Replace the furan ring with thiophene (thienopyridine analogs) to alter electronic properties and improve target engagement .
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to maintain acidity while enhancing metabolic resistance .

Methodological Insight : Use parallel synthesis to generate derivative libraries, followed by high-throughput screening against disease targets (e.g., kinase inhibition assays) .

Q. What experimental approaches are recommended for pharmacokinetic analysis?

  • ADME Profiling : Conduct Caco-2 permeability assays for absorption, CYP450 inhibition assays for metabolism, and plasma protein binding studies .
  • Metabolite Identification : Use HR-MS (high-resolution mass spectrometry) to detect phase I/II metabolites in hepatocyte incubations .

Methodological Insight : Pair in vivo rodent studies with PBPK (physiologically based pharmacokinetic) modeling to extrapolate human dosing .

Safety and Handling Considerations

Q. What are the key safety protocols for handling this compound?

  • Toxicity : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in sealed containers to prevent hydrolysis or degradation .

Methodological Insight : Implement spill containment protocols (e.g., absorbent materials for powders) and emergency rinsing stations for exposure incidents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.